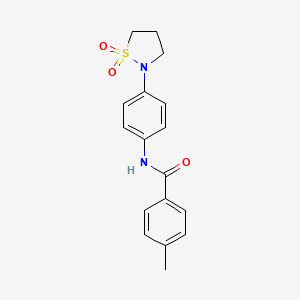

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide

Descripción

"N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide" is a benzamide derivative featuring a 1,1-dioxidoisothiazolidine ring attached to the para-position of the benzamide’s phenyl group. The 1,1-dioxidoisothiazolidine group introduces a rigid, sulfonated heterocycle, which may influence pharmacokinetic properties such as metabolic stability or interactions with enzymes or receptors.

Propiedades

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13-3-5-14(6-4-13)17(20)18-15-7-9-16(10-8-15)19-11-2-12-23(19,21)22/h3-10H,2,11-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRKXKFLTIJYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 4-aminophenyl-1,1-dioxidoisothiazolidine. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Nitro, halogen, or other substituted aromatic derivatives.

Aplicaciones Científicas De Investigación

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain kinases, thereby modulating cellular signaling pathways involved in cell proliferation and survival.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between "N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide" and related benzamide derivatives from the evidence:

Structural and Functional Insights:

Heterocyclic Modifications: The target compound’s 1,1-dioxidoisothiazolidine ring differs from MZ2’s dithiarsinane () and 3w’s carbazole (). Thiadiazole derivatives () and triazoles () exhibit tautomerism or electron-deficient cores, contrasting with the target’s sulfone-stabilized ring.

Biological Relevance :

- While the target’s activity is unreported, analogs like the ponatinib derivative () highlight how substituents (e.g., imidazo[1,2-a]pyridine) impact target affinity and pharmacokinetics. The target’s sulfone group may reduce off-target interactions compared to electrophilic thiadiazoles .

Spectroscopic Characterization :

- IR and NMR data for similar compounds (e.g., NH stretches at 3150–3319 cm⁻¹ in , δ 10.45 ppm for 3w’s amide proton in ) provide benchmarks for validating the target’s structure.

Limitations and Contradictions:

- and report moderate yields (35%) for benzamide derivatives with complex substituents, suggesting synthetic challenges for the target compound.

- The biological significance of the 1,1-dioxidoisothiazolidine group remains unclear due to absent activity data, though sulfone-containing analogs in and are often explored for antimicrobial or enzyme-inhibitory effects.

Actividad Biológica

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure includes a sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Chemical Structure and Properties

- IUPAC Name : N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzenesulfonamide

- Molecular Formula : C16H18N2O4S2

- CAS Number : 899953-12-9

The compound features a sulfonamide moiety that mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria.

The biological activity of this compound primarily revolves around its antimicrobial properties . It acts by:

- Competitive Inhibition : The sulfonamide group competes with PABA for binding to dihydropteroate synthase.

- Folic Acid Synthesis Disruption : By inhibiting this enzyme, the compound prevents the synthesis of folic acid, essential for bacterial growth and replication.

Antimicrobial Efficacy

Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial activity. The specific biological evaluations of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide are summarized in the following table:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition observed | |

| Staphylococcus aureus | Moderate inhibition | |

| Bacillus subtilis | Effective against |

Case Studies and Research Findings

-

Case Study on Antimicrobial Activity :

- A study evaluating various sulfonamide derivatives demonstrated that N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide showed promising results against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined to be comparable to established antibiotics.

- Toxicological Evaluation :

- Larvicidal Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.